2-(Hydrazinecarbonyl)phenyl acetate
Description
2-(Hydrazinecarbonyl)phenyl acetate is an organic compound featuring a phenyl ring substituted with both a hydrazinecarbonyl (–CONHNH₂) and an acetoxy (–OAc) group.
Properties
CAS No. |
147091-07-4 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
[2-(hydrazinecarbonyl)phenyl] acetate |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)14-8-5-3-2-4-7(8)9(13)11-10/h2-5H,10H2,1H3,(H,11,13) |
InChI Key |
VZGBNWYYPMEHMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinecarbonyl)phenyl acetate typically involves the reaction of phenyl acetate with hydrazine derivatives. One common method is the reaction of phenyl acetate with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for 2-(Hydrazinecarbonyl)phenyl acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazinecarbonyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Hydrazones and azines.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(Hydrazinecarbonyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydrazinecarbonyl)phenyl acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with them. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s hydrazinecarbonyl group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Structural Features
| Compound Name | Key Substituents | Functional Groups | Structural Differences |
|---|---|---|---|
| 2-(Hydrazinecarbonyl)phenyl acetate | –OAc, –CONHNH₂ | Ester, hydrazide | Reference compound |
| N-(2-(Hydrazinecarbonyl)phenyl)benzamide | –CONHPh, –CONHNH₂ | Amide, hydrazide | Benzamide replaces acetate |
| 4-Chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide | –Cl, –CONHPh, –CONHNH₂ | Halogen, amide, hydrazide | Chlorine addition enhances lipophilicity |
| N-(2-(Hydrazinecarbonyl)phenyl)pyridine-2-carboxamide | Pyridine, –CONHNH₂ | Heterocyclic amide, hydrazide | Pyridine ring introduces basicity |
| N-[2-(Hydrazinecarbonyl)phenyl]furan-2-carboxamide | Furan, –CONHNH₂ | Heterocyclic amide, hydrazide | Furan enhances π-electron density |
| Poly(oxadiazole-am) derivatives | –OAc, –CONHNH₂, polymer backbone | Ester, hydrazide, polymeric structure | Macromolecular architecture |
Key Observations :
Key Observations :
Physicochemical Properties
- Solubility : The acetoxy group in 2-(Hydrazinecarbonyl)phenyl acetate likely enhances aqueous solubility compared to amide derivatives (e.g., benzamide analogs) .
- Thermal Stability : Polymeric derivatives with hydrazinecarbonyl and acetoxy groups (e.g., poly(oxadiazole-am)) exhibit high thermal stability (decomposition >250°C), attributed to rigid backbones .
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